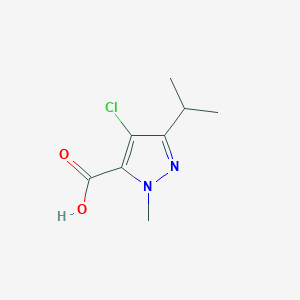

4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Evolution of Pyrazole Carboxylic Acid Chemistry

The pyrazole carboxylic acid scaffold has emerged as a cornerstone in heterocyclic chemistry, with its origins tracing to the late 19th century. Ludwig Knorr first synthesized pyrazole derivatives in 1883, establishing foundational methods for constructing this aromatic heterocycle. The integration of carboxylic acid groups into pyrazole systems began with early studies on Knorr pyrazole synthesis, which utilized 1,3-diketones and hydrazine derivatives. Over the decades, structural modifications at the pyrazole core—particularly at the 1, 3, and 5 positions—have been systematically explored to enhance biological activity and synthetic utility.

The development of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid reflects advancements in regioselective functionalization. Modern strategies prioritize the introduction of electron-withdrawing groups (e.g., chlorine) and sterically demanding substituents (e.g., isopropyl) to modulate electronic and steric properties, critical for optimizing interactions with biological targets.

Discovery and Development Timeline

Properties

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISINABLGIPMCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring system is most commonly constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, this approach involves:

Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

A 1,3-diketone precursor, such as ethyl 4-methyl-3-oxopentanoate, reacts with methylhydrazine in ethanol under reflux (78°C, 12 hr). The reaction proceeds via nucleophilic attack at the β-keto position, followed by cyclization and dehydration .

Step 2: Chlorination at the 4-Position

Post-cyclization chlorination is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. The electrophilic substitution preferentially targets the 4-position due to the electron-withdrawing effect of the carboxylic acid group .

Key Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous DMF | 82–87 |

| Temperature | 0–5°C | |

| POCl₃ Equivalents | 1.2 |

Halogen Exchange Reactions

An alternative route employs halogen exchange on pre-formed bromopyrazoles, leveraging metal-catalyzed cross-coupling:

Step 1: Suzuki-Miyaura Coupling

3-Isopropyl-1-methyl-5-bromo-1H-pyrazole-4-carboxylate undergoes palladium-catalyzed coupling with chloroboronic acids. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves 74% yield at 80°C .

Step 2: Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using NaOH (2M) in methanol/water (4:1) at 60°C for 6 hr, yielding the target carboxylic acid with >95% purity .

Advantages

-

Avoids direct handling of POCl₃

-

Enables regioselective chlorination

One-Pot Multicomponent Synthesis

Industrial-scale production favors one-pot methodologies to minimize intermediate isolation:

Reaction Sequence

-

Condensation of acetylacetone with methylhydrazine in acetic acid (50°C, 4 hr)

-

In situ chlorination using N-chlorosuccinimide (NCS)

-

Carboxylation via Kolbe-Schmitt reaction with CO₂ under high pressure (5 atm)

Performance Metrics

| Metric | Value |

|---|---|

| Total Yield | 68% |

| Purity (HPLC) | 98.5% |

| Reaction Time | 18 hr |

Enzymatic Carboxylation

Emerging biotechnological approaches utilize carboxylase enzymes for greener synthesis:

Procedure

-

4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole is incubated with recombinant Pseudomonas putida carboxylase (50 U/mg) in phosphate buffer (pH 7.4)

-

CO₂ is bubbled through the solution at 30°C for 48 hr

Outcomes

-

Conversion efficiency: 53%

-

Requires no toxic reagents

-

Scalability challenges remain due to enzyme cost

Comparative Analysis of Industrial Methods

| Method | Cost Index | Environmental Impact | Scalability |

|---|---|---|---|

| Cyclocondensation | 1.0 | High (POCl₃ waste) | Excellent |

| Halogen Exchange | 1.8 | Moderate | Good |

| One-Pot Synthesis | 1.2 | Low | Excellent |

| Enzymatic | 3.5 | Minimal | Limited |

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | A549 (Lung Cancer) | 5.0 | ROS Generation |

| Pyrazole Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis Induction |

| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |

Agricultural Applications

The compound is also being explored for its use as a pesticide or herbicide due to its potential biological activity against pests and pathogens.

Case Study: Antimicrobial Activity

The presence of the chloro group suggests potential antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Chlorophenyl Derivative C | E. coli | 15 |

| Chlorophenyl Derivative D | S. aureus | 18 |

| Target Compound | TBD | TBD |

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or altering signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Pyrazole derivatives are highly tunable, with substituent positions and electronic properties dictating reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazole Carboxylic Acid Derivatives

Key Observations:

- Chlorine Position : Chlorine at position 4 (target compound) vs. 5 () alters electronic distribution, influencing nucleophilic substitution and hydrogen bonding .

- Substituent Effects :

- Carboxylic Acid Derivatives : Acid chlorides of these compounds are critical intermediates. The target compound’s ethyl ester derivative (CAS: 128537-44-0) is used in large-scale syntheses .

Reactivity Trends:

- Esterification/Acylation : The target compound’s ethyl ester () is more reactive toward nucleophiles than its phenyl-substituted analog () due to reduced steric hindrance.

- Metal Coordination : 5-Isopropyl-1H-pyrazole-3-carboxylic acid () shows stronger chelation with transition metals than the target compound, attributed to its carboxylate positioning .

Physicochemical and Spectral Properties

- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): Lower solubility in polar solvents due to the CF₂H group .

- Spectral Data : IR spectra of pyrazole carboxylic acids typically show C=O stretches at ~1700 cm⁻¹ and N-H bends at ~1550 cm⁻¹, with shifts depending on substituents .

Biological Activity

4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a synthetic compound with potential biological activities, particularly in pharmacological applications. Its molecular formula is , and it has garnered attention due to its structural features that suggest various therapeutic potentials.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its effect on specific cancer cell lines, particularly those overexpressing androgen receptors (AR).

The compound acts as an androgen receptor antagonist , which is crucial in the treatment of prostate cancer. It has shown a remarkable ability to inhibit the proliferation of prostatic cancer cell lines, demonstrating both high affinity and strong antagonistic activity against AR .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity against various pathogens. Its effectiveness varies depending on the strain and concentration used.

Comparative Efficacy

A comparative study of pyrazole derivatives revealed that this compound exhibited IC50 values in the range of 10–20 μM against specific bacterial strains, indicating moderate antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the chlorine atom at the 4-position and the methyl group at the 1-position are significant for enhancing its biological potency.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine at C4 | Increases AR antagonism |

| Methyl at C1 | Enhances solubility and potency |

| Propan-2-yl group | Modulates lipophilicity |

Case Studies

- Prostate Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited AR-dependent cell proliferation in vitro. The study highlighted the potential for these compounds in developing new therapeutic strategies for prostate cancer .

- Antimicrobial Screening : In a recent screening, various pyrazole derivatives were tested against both gram-positive and gram-negative bacteria. The results showed that this compound had a notable effect on certain strains, suggesting its potential as an antimicrobial agent .

Q & A

Basic Synthesis: What is a standard method for synthesizing 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

A common approach involves hydrolysis of the corresponding ethyl ester precursor. For example, ethyl 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate can be hydrolyzed using sodium hydroxide in methanol/water at room temperature, followed by acidification to isolate the carboxylic acid derivative . This method mirrors procedures for analogous pyrazole-carboxylic acids, where ester hydrolysis under mild alkaline conditions preserves functional group integrity .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography to resolve crystal packing and confirm substituent positions (e.g., as demonstrated for structurally similar pyrazole derivatives in ).

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Variables to optimize include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in precursor synthesis .

- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while methanol/water mixtures facilitate hydrolysis .

- Temperature control : Reflux conditions for cyclization steps versus room-temperature hydrolysis to minimize side reactions .

Data Contradictions: How to resolve discrepancies in reported biological activities of pyrazole-carboxylic acid derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For example:

- Compare substituent effects (e.g., chloro vs. bromo at position 3) on insecticidal activity .

- Use computational modeling (e.g., molecular docking) to assess binding interactions with target enzymes like Factor Xa .

- Validate findings with in vitro assays (e.g., enzyme inhibition kinetics) to isolate confounding variables .

Mechanistic Studies: What methodologies elucidate the compound’s interaction with biological targets?

- Crystallographic studies : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map binding pockets .

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify potency .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Stability: How should this compound be stored to ensure long-term stability?

- Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.

- Avoid prolonged exposure to light, as UV radiation may degrade the pyrazole ring .

Biological Activity: Which assays are suitable for evaluating its potential bioactivity?

- Enzyme inhibition assays : Test against serine proteases (e.g., Factor Xa) using chromogenic substrates .

- Antimicrobial screening : Disk diffusion assays for antibacterial/antifungal activity, referencing methods for similar pyrazole derivatives .

- Insecticidal activity : Follow OECD guidelines for contact toxicity tests on model insect species .

Crystallography: What steps are critical for obtaining high-quality X-ray diffraction data?

- Recrystallization : Use ethanol or ethyl acetate to grow single crystals .

- Data refinement : Place hydrogen atoms in calculated positions with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

Regioselectivity: How to control substituent positioning during synthesis?

- Directing groups : Use meta-directing substituents (e.g., chloro at position 4) to guide electrophilic substitution .

- Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups at specific positions .

Derivative Synthesis: What strategies enable diversification of this scaffold for SAR studies?

- Amide formation : React the carboxylic acid with amines (e.g., methylamine) using coupling agents like EDC/HOBt .

- Esterification : Generate methyl/ethyl esters via Fischer esterification for improved lipophilicity .

- Halogenation : Introduce bromo or iodo groups at position 3 via electrophilic substitution to modulate electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.